(S)-Vigabatrin, chemically known as (S)-Vigabatrin, is a synthetic amino acid derivative [, , , , , , , , , , , , , , ] studied extensively for its biological activity and potential applications in scientific research. While structurally similar to the naturally occurring neurotransmitter γ-aminobutyric acid (GABA) [], (S)-Vigabatrin exhibits distinct properties that make it a valuable tool in various research fields.
The synthesis of (S)-4-aminohex-5-enoic acid can be achieved through several methods:
In industrial settings, large-scale synthesis may involve:
The molecular structure of (S)-4-aminohex-5-enoic acid can be described as follows:
(S)-4-aminohex-5-enoic acid is versatile in terms of chemical reactivity:
The mechanism of action for (S)-4-aminohex-5-enoic acid primarily involves its interaction with specific molecular targets within biological systems:
(S)-4-aminohex-5-enoic acid exhibits several notable physical and chemical properties:
(S)-4-aminohex-5-enoic acid has diverse applications across various fields:
(S)-4-Aminohex-5-enoic acid, also known as (S)-γ-vinyl GABA or (S)-vigabatrin, is a six-carbon unsaturated ω-amino acid with the molecular formula C₆H₁₁NO₂ (molecular weight: 129.16 g/mol). Its structure features a terminal vinyl group (–CH=CH₂) at the C5 position and an amino group (–NH₂) at the stereogenic C4 carbon, which confers chirality. The biologically active (S)-enantiomer exhibits specific spatial configuration critical for its interaction with target enzymes, while the (R)-enantiomer is pharmacologically inert [6] [9]. The compound typically exists as a zwitterion at physiological pH, with the carboxylic acid group deprotonated (–COO⁻) and the amino group protonated (–NH₃⁺). Its crystalline form has a melting point of 209°C and moderate water solubility (100 mM). The vinyl group adjacent to the γ-carbon distinguishes it from endogenous GABA (γ-aminobutyric acid) and enables its mechanism-based enzyme inhibition [6] [9].
Table 1: Physicochemical Properties of (S)-4-Aminohex-5-enoic Acid
Property | Value |
---|---|
Molecular Formula | C₆H₁₁NO₂ |
Molecular Weight | 129.16 g/mol |
Melting Point | 209°C |
Water Solubility | 100 mM |
pKa | 4.36 (carboxyl), 9.75 (ammonium) |
Chiral Center | C4 (S-configuration) |
Key Structural Feature | C5-C6 vinyl group |
The racemic form (±)-4-aminohex-5-enoic acid was first synthesized in the late 1970s as part of a search for irreversible inhibitors of GABA-metabolizing enzymes. Key patents (ES482414A1, EP2537827A1) detail synthetic routes starting from succinimide or pyrrolidone intermediates. The 1979 patent ES482414A1 describes novel intermediates like 5-vinyl-2-pyrrolidone for its synthesis [3] [7]. Early research demonstrated that only the (S)-enantiomer potently inhibited GABA transaminase (GABA-AT), leading to the development of vigabatrin as an antiepileptic drug. The compound was designated "γ-vinyl GABA" (GVG) in foundational studies by Jung et al. (1977), who characterized its enzyme kinetics and selectivity [2]. Industrial-scale synthesis later optimized enantioselective methods, with the racemic mixture (CAS 68506-86-5) serving as the precursor for chiral resolution [6].
(S)-4-aminohex-5-enoic acid is a paradigm-shifting tool compound in neuroscience due to its selective and irreversible inhibition of GABA-AT, a pyridoxal 5′-phosphate (PLP)-dependent enzyme responsible for GABA catabolism. This inhibition elevates brain GABA levels by 2-3 fold, as demonstrated in rodent studies [2] [8]. Unlike competitive inhibitors, it acts as a "suicide substrate": GABA-AT catalyzes the compound's own conversion into a reactive electrophile (ketene intermediate), which forms a covalent adduct with the enzyme's active site (Lys329-PLP complex), permanently inactivating it [4]. This mechanism provided critical insights into:
Table 2: Neurochemical Effects of (S)-4-Aminohex-5-enoic Acid
Target/Process | Effect | Functional Consequence |
---|---|---|
GABA-AT | Irreversible inactivation | ↑ Synaptic GABA (2-3 fold) |
Ornithine aminotransferase | Feedback inhibition via elevated GABA | ↑ Brain ornithine levels |
Kainic acid neurotoxicity | Protection against seizures | Anticonvulsant activity |
Dopamine dynamics | Modulation of nucleus accumbens release | Reduced reward response in addiction |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7